1-phenyl-9H-fluorene
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H14 |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-phenyl-9H-fluorene |
InChI |
InChI=1S/C19H14/c1-2-7-14(8-3-1)16-11-6-12-18-17-10-5-4-9-15(17)13-19(16)18/h1-12H,13H2 |
InChI Key |
PUFWGUZSDHANBX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=CC=CC(=C31)C4=CC=CC=C4 |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC(=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Strategies and Mechanistic Investigations of 1 Phenyl 9h Fluorene and Its Analogues
Functionalization at the 9-Position of Fluorene (B118485) Derivatives
C(sp³)–S Bond Cross-Coupling Reactions
Research has explored the direct thiolation at the C(sp³)–H position of fluorenes with thiols, leading to the synthesis of 9-monothiolated fluorenes via C(sp³)–S bond cross-coupling researchgate.net. This method is reported to be highly efficient and selective, operating under ambient conditions and demonstrating good tolerance for various functional groups, including arylthiols and alkylthiols researchgate.net. A specific example involves the reaction of 9H-fluorene with phenylmethanethiol, which proceeds efficiently under these conditions researchgate.net.
Derivatization via Carbonyl Condensation Reactions
Fluorenone derivatives, which are often formed via oxidation of fluorene at the 9-position, can be synthesized through various routes. One approach involves the Lewis acid-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, yielding highly functionalized, conjugated benzamides. In the presence of N-bromosuccinimide, this reaction can afford brominated derivatives researchgate.netbohrium.com. A plausible mechanism for these transformations involves the formation of allene (B1206475) carbocation intermediates researchgate.netbohrium.com. For instance, a boron trifluoride catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamide (B116534) furnished (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide in 65% yield under specific conditions thieme-connect.de.
Oxidation Pathways and Mechanisms at the 9-Position
The 9-position of 9H-fluorene is known for its high reactivity and sensitivity to oxidation uhmreactiondynamics.orgresearchgate.net. Autoxidation, a free-radical reaction driven by peroxyl radicals, can lead to the formation of hydroperoxides at this position researchgate.net. If autoxidation continues, secondary oxidation can form ketones, such as 9-fluorenone. This process is thought to involve α-C-H abstraction from the hydroperoxide, generating a ketone and a hydroxyl radical researchgate.net. Manganese oxide octahedral molecular sieves (OMS-2) have been shown to catalyze the mild and efficient oxidation of 9H-fluorene to 9-fluorenone, potentially involving lattice oxygen species in a free-radical chain mechanism researchgate.net. The formation of fluorenone is often associated with an undesirable "green emission band" in organic light-emitting diodes (OLEDs), which can reduce emission efficiency and color purity psu.edu.
Mechanistic Elucidation of Formation Reactions
Radical-Radical Reaction Mechanisms
Research into the gas-phase synthesis of 9H-fluorene has revealed unconventional mechanisms for radical-radical reactions. Theoretical calculations suggest that the reaction between benzyl (B1604629) and phenyl radicals can lead to diphenylmethane (B89790) and 1-(6-methylenecyclohexa-2,4-dienyl)benzene intermediates, formed via the addition of a phenyl radical to the ortho position of a benzyl radical researchgate.net. This pathway provides evidence for molecular mass growth processes that deviate from the conventional expectation of radical-radical reactions initiating solely through recombination at their radical centers researchgate.net.
Propargyl Cation and Allene Carbocation Intermediates
Propargyl cation and allene carbocation intermediates play a significant role in various synthetic transformations involving fluorene derivatives. For example, Lewis acid-mediated reactions of 9-(phenylethynyl)-9H-fluoren-9-ols with nucleophiles like isatin (B1672199) imines or 2-aminobenzamides can proceed via propargyl cation or allene carbocation intermediates, respectively researchgate.netbohrium.comthieme-connect.deresearchgate.net. These intermediates are crucial for the formation of complex, functionalized fluorene structures researchgate.netbohrium.comthieme-connect.deresearchgate.net. Specifically, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with amino amides has been shown to proceed via an allenyl cation intermediate thieme-connect.de.
Intramolecular Cyclization Pathways
Intramolecular cyclization pathways are fundamental to the construction of fluorene ring systems. For instance, palladium-catalyzed intramolecular hydroarylation of o-alkynyl biaryls can lead to fluorene derivatives via a 5-exo-dig cyclization pathway, particularly when employing electron-neutral and electron-poor arenes with catalytic systems like Pd(OAc)₂/d-i-Prpf nih.gov. Mechanistic studies, including kinetic isotope effects, support a C-H activation mechanism for this annulation step nih.gov. In other contexts, intramolecular cycloaddition reactions involving alkynes and dithiolium intermediates, or propargylallenes, can lead to complex polycyclic aromatic structures, with the specific pathway often dictated by the nature of the linker and substituents rsc.orgnih.gov. For example, the reaction of diyne-substituted dithiolium with iodine can lead to indenothiophene motifs through an intramolecular cycloaddition rsc.org.
Advanced Spectroscopic Elucidation and Photophysical Characteristics of 1 Phenyl 9h Fluorene Systems
Vibrational Spectroscopy for Structural Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular framework of 1-phenyl-9H-fluorene systems by probing their characteristic vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy in Compound Characterization
In derivatives containing specific functional groups, additional characteristic peaks appear. For example, hydroxylated derivatives exhibit a broad O-H stretching band, often in the range of 3200-3500 cm⁻¹. mdpi.com Carbonyl (C=O) groups in ester or ketone derivatives present strong absorption bands, typically around 1650-1740 cm⁻¹. rsc.orgmdpi.com The presence of SO₂ in a polymer backbone can be confirmed by characteristic peaks around 1311 and 1130 cm⁻¹. acs.org The fingerprint region, below 1400 cm⁻¹, contains a complex pattern of bands arising from C-H bending and C-C stretching modes, which is unique to the specific molecular structure.
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy serves as a valuable complementary technique to FT-IR for analyzing the vibrational modes of this compound systems. The Raman spectrum is often dominated by vibrations of the fluorene (B118485) backbone, particularly in the high-wavenumber region (1000–1700 cm⁻¹). researchgate.net A strong peak observed around 1605-1610 cm⁻¹ is typically attributed to the in-plane stretching mode of the C=C bonds within the fluorene units. researchgate.netresearchgate.net
Other significant bands in the Raman spectra of fluorene derivatives include those around 1300-1350 cm⁻¹, which are assigned to C-C stretching motions. researchgate.net Specifically, peaks in this region can relate to the stretching of the bond connecting adjacent phenyl rings within the fluorene monomer. researchgate.net The low-wavenumber region (below 700 cm⁻¹) corresponds mainly to vibrations of side-chains and skeletal deformations. researchgate.net Crystalline fluorene shows a strong peak near 743 cm⁻¹, which is sensitive to the planarity of the ground state. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound and its analogues in solution. Through ¹H, ¹³C, and other heteronuclear NMR techniques, a complete picture of the molecular connectivity and environment of each atom can be established.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. In a typical solvent like deuterochloroform (CDCl₃), the aliphatic protons of the methylene (B1212753) group (-CH₂-) at the C9 position of the fluorene ring resonate as a singlet at approximately 3.99 ppm. rsc.org
The aromatic region of the spectrum, typically between 7.33 and 7.88 ppm, shows a complex pattern of multiplets corresponding to the protons of the fluorene moiety and the appended phenyl ring. rsc.org The integration of these signals confirms the presence of 14 protons in the molecule, with 2 protons for the C9-methylene group and 12 protons in the aromatic systems. rsc.org For substituted derivatives, the chemical shifts and coupling constants of the aromatic protons can shift significantly depending on the electronic nature and position of the substituents. rsc.orgmdpi.comrsc.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| 9-H (CH₂) | 3.99 | s (singlet) | rsc.org |
| Aromatic H | 7.33-7.50 | m (multiplet) | rsc.org |
| Aromatic H | 7.57-7.70 | m (multiplet) | rsc.org |
| Aromatic H | 7.80-7.88 | m (multiplet) | rsc.org |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of this compound. The aliphatic carbon at the C9 position typically appears at a chemical shift of around 37.0 ppm in CDCl₃. rsc.org The remaining signals in the spectrum, found in the downfield region between approximately 119.9 and 143.8 ppm, correspond to the various sp²-hybridized aromatic carbons of the fluorene and phenyl rings. rsc.org The spectrum shows distinct signals for the quaternary and tertiary carbons, allowing for a full assignment of the carbon framework. rsc.orgchemicalbook.com
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C9 | 37.0 | rsc.org |
| Aromatic C | 119.9, 120.1, 123.8, 125.0, 126.0, 126.7, 126.8, 127.1, 128.7 | rsc.org |
| Aromatic C (quaternary) | 139.8, 141.5, 143.4, 143.8 | rsc.org |
Other Heteronuclear NMR (e.g., ¹⁹F, ³¹P) for Specific Derivatives
For derivatives of this compound containing other NMR-active nuclei, heteronuclear NMR spectroscopy is essential for complete characterization.
¹⁹F NMR: In the case of fluorinated derivatives, ¹⁹F NMR spectroscopy is a highly sensitive technique used to confirm the presence and environment of fluorine atoms. For example, in ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-9H-fluorene-2-carboxylate, the trifluoromethyl (CF₃) group would give a characteristic signal in the ¹⁹F NMR spectrum. mdpi.com The chemical shift and coupling to neighboring protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) provide crucial structural information. acs.org
³¹P NMR: For organophosphorus derivatives, such as 9-phenyl-9-phosphafluorene oxides, ³¹P NMR spectroscopy is indispensable. beilstein-journals.org The phosphorus atom in the phosphine (B1218219) oxide group (P=O) gives a distinct signal in the ³¹P NMR spectrum. The chemical shift of this signal is highly indicative of the oxidation state and chemical environment of the phosphorus atom, confirming the successful incorporation of the phosphafluorene core into the molecular structure. beilstein-journals.org
Mass Spectrometry for Molecular Identification
Mass spectrometry serves as a fundamental analytical technique for the molecular identification of this compound and its derivatives. This method provides crucial information regarding the molecular weight and elemental composition of these compounds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of this compound systems by providing highly accurate mass measurements. This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For instance, the calculated m/z value for the protonated molecule [M+H]⁺ of a specific this compound derivative can be matched with the experimentally obtained value to confirm its identity. rsc.org
In the analysis of fluorene derivatives, HRMS confirms the molecular weight and purity of the synthesized compounds. For example, a study on a 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile reported an experimental m/z of 488.1652, which closely matched the calculated value of 488.1637 for [M]+. Similarly, for other fluorene derivatives, HRMS has been used to confirm their molecular formulas, such as C14H12F [M+H]⁺ with a found value of 199.0918 against a calculated 199.0918, and C16H17 [M+H]⁺ with a found value of 209.1324 against a calculated 209.1325. rsc.org
The fragmentation patterns observed in mass spectrometry are also characteristic of the molecular structure. When a molecule is ionized in the mass spectrometer, it can break apart into smaller charged fragments. gbiosciences.com For fluorene and its derivatives, these fragmentation dynamics can be explored using techniques like ultrafast XUV-Vis pump-probe spectroscopy. frontiersin.org The fragmentation of straight-chain alkanes often shows clusters of peaks separated by 14 atomic mass units, corresponding to the loss of CH₂ groups. libretexts.org While specific fragmentation pathways for this compound are not detailed in the provided results, the general principle of fragmentation aids in structural elucidation.
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction analysis is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information about the molecular structure of this compound systems in the solid state.
Single-Crystal X-ray Diffraction for Definitive Structural Assignment
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. sphinxsai.com For example, the crystal structure of 1,1'-((9,9-dihexyl-9H-fluorene-2,7-diyl)bis(methylene))bis(4-((3,5-bis(chloromethyl)phenoxy)methyl)-1H-1,2,3-triazole) was determined to have a triclinic P-1 space group. sphinxsai.comresearchgate.net The unit cell parameters were found to be a = 13.1712(3) Å, b = 13.8053(3) Å, c = 13.9774(3) Å, α = 84.140(1)°, β = 71.691(1)°, and γ = 86.727(1)°. sphinxsai.comresearchgate.net
In another instance, the crystal structure of 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene was found to be orthorhombic with a Pna21 space group. iucr.org The bowing of the fluorene group is a notable structural feature, with the dihedral angle between the two benzene (B151609) rings being 4.5(1)°. iucr.org The molecular packing in the crystal phase often reveals important intermolecular interactions, such as C-H···π contacts, which can influence the material's properties. researchgate.net
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| 1,1'-((9,9-dihexyl-9H-fluorene-2,7-diyl)bis(methylene))bis(4-((3,5-bis(chloromethyl)phenoxy)methyl)-1H-1,2,3-triazole) | Triclinic | P-1 | a = 13.1712(3) Å, b = 13.8053(3) Å, c = 13.9774(3) Å, α = 84.140(1)°, β = 71.691(1)°, γ = 86.727(1)° | sphinxsai.comresearchgate.net |
| 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene | Orthorhombic | Pna21 | a = 24.3720(11) Å, b = 27.2882(12) Å, c = 9.0437(4) Å | iucr.org |
| 9,9-dimethyl-9H-fluorene (Polymorph) | Orthorhombic | Iba2 | - | researchgate.net |
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are powerful techniques used to investigate the photophysical properties of this compound systems, providing insights into their electronic structure and potential applications in optoelectronic devices.
UV-Visible Absorption Spectroscopy: Electronic Transitions and Spectral Bands
UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions. For this compound and its derivatives, the absorption spectra are characterized by intense bands in the UV region, typically arising from π→π* transitions within the conjugated fluorene system. beilstein-journals.orgvulcanchem.com
The position and intensity of these absorption bands can be influenced by the presence of different substituents on the fluorene core. For example, the introduction of a phenyl group at the C-6 position can extend the π-conjugation, potentially leading to a red-shift in the absorption maximum (λmax). vulcanchem.com In a study of 2,7-diphenylfluorenone (DPFO), absorption peaks were observed at 289, 324, and 337 nm in a dichloromethane (B109758) solution. pku.edu.cn Another study on 9-phenyl-9-phosphafluorene oxide derivatives reported two major absorption bands around 290 nm and 340 nm, attributed to π→π* transitions and intramolecular charge transfer processes, respectively. beilstein-journals.org
The solvent environment can also affect the absorption spectra, although in some cases, the effect of solvent polarity on the ground state of the molecule is insignificant. beilstein-journals.org
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| 2,7-diphenylfluorenone (DPFO) | Dichloromethane | 289, 324, 337 | pku.edu.cn |
| 9-phenyl-9-phosphafluorene oxide derivative (7-H) | Toluene (B28343) | ~290, ~340 | beilstein-journals.org |
| Fluorene | - | Cutoff at 330 nm | researchgate.net |
Photoluminescence (PL) Emission Spectroscopy: Emission Maxima and Quantum Yields
Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique provides information about the emission maxima (λem) and the efficiency of the emission process, known as the photoluminescence quantum yield (PLQY). For this compound systems, these properties are crucial for their application in organic light-emitting diodes (OLEDs). mdpi.com
The emission maxima can also be tuned by modifying the molecular structure. For example, in a series of 9-phenyl-9H-carbazole-based o-carboranyl luminophores, yellowish emission was observed at around 540 nm in rigid states. mdpi.com The solid-state packing of molecules can also influence the PL spectra, often causing a red-shift in the emission wavelength compared to the solution state. doi.org
| Compound/System | Medium | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Phenyl-substituted fluorene-dimer cored anthracene (B1667546) derivatives | - | - | 0.61–0.96 | shuaigroup.net |
| Fluorene derivatives | THF solution | - | 0.49–0.66 | mdpi.com |
| Fluorene derivatives | Solid film | - | 0.53–0.59 | mdpi.com |
| 9-phenyl-9H-carbazole-based o-carboranyl luminophores | Rigid state | ~540 | - | mdpi.com |
Solvatochromic Behavior and Environmental Effects on Photophysical Responses
The photophysical properties of fluorene-based systems, including those with phenyl substituents, are notably influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the position, and sometimes intensity, of UV-visible absorption and emission spectral bands of a chemical compound in response to the polarity of the solvent.
For fluorene derivatives, the effect of solvent polarity on absorption spectra is often weak. ucf.edunih.gov However, the fluorescence spectra frequently exhibit a strong dependence on the solvent's characteristics. ucf.edunih.gov Asymmetric fluorene derivatives, particularly those with donor-acceptor (D-π-A) structures, show pronounced solvatochromic shifts in their emission spectra. ucf.eduresearchgate.net This is attributed to a larger dipole moment in the excited state compared to the ground state, leading to greater stabilization of the excited state in polar solvents and a consequent red shift (bathochromic shift) in the emission wavelength. mdpi.comuva.nl For instance, in a series of amino-fluorene-thiophene derivatives, a dual solvatochromic behavior was observed: a bathochromic shift in polar solvents and a hypsochromic (blue) shift in nonpolar solvents, indicating the presence of different excited states that are stabilized depending on the solvent environment. researchgate.netrajpub.com
Symmetrically substituted fluorene derivatives can also display significant solvatochromism, a behavior that can be explained by symmetry breaking in the electronic distribution of the first excited state. rsc.org The photophysical properties, including fluorescence quantum yield, can be highly solvent-dependent. mdpi.com For example, some derivatives exhibit higher fluorescence in aprotic solvents compared to protic solvents, a phenomenon linked to the potential for hydrogen bonding between the fluorene derivative and the solvent molecules. mdpi.com The sensitivity of the emission spectra to medium characteristics such as polarity, acidity, and basicity is a key feature of these compounds. nih.gov
The Lippert-Mataga equation, which correlates the Stokes shift (the difference between the maximum absorption and emission wavelengths) with the solvent's orientation polarizability, is often used to analyze solvatochromic data. A linear relationship in a Lippert-Mataga plot indicates an increase in the dipole moment upon excitation and supports the intramolecular charge transfer (ICT) nature of the excited state. mdpi.com
Table 1: Photophysical Properties of a Fluorene Derivative (FR0) in Various Solvents nih.gov
This table illustrates the effect of solvent polarity on the absorption and emission maxima of a specific substituted fluorene derivative, FR0.
| Solvent | Absorption Max (nm) | Emission Max (nm) |
|---|---|---|
| n-Propanol | 374 | 557 |
| n-Pentanol | 373 | 551 |
| DMSO | 387 | 513 |
Fluorescence Lifetime Measurements and Excited State Dynamics
Fluorescence lifetime is a critical parameter that defines the average time a molecule remains in its excited state before returning to the ground state through the emission of a photon. periodikos.com.bracs.org For fluorene systems, fluorescence lifetimes are typically in the nanosecond range. acs.org These measurements, often conducted using time-resolved fluorescence spectroscopy, provide deep insights into the dynamics of the excited state, including the various radiative and non-radiative decay pathways.
The excited-state dynamics of fluorene derivatives can be complex, often involving multiple relaxation processes. acs.org Time-resolved emission spectra (TRES) reveal the evolution of the fluorescence spectrum over time after initial excitation. nih.govresearchgate.net For some fluorene derivatives, these spectra show time-dependent shifts, which can be attributed to processes like solvent relaxation around the excited-state dipole or conformational changes within the molecule itself. nih.govacs.orgresearchgate.net For example, in protic solvents like alcohols, the relaxation dynamics can be mediated by hydrogen-bonding interactions between the solvent and the fluorene molecule. nih.gov
Femtosecond transient absorption pump-probe spectroscopy is another powerful technique used to study ultrafast dynamics. acs.orgnih.gov These studies have revealed fast relaxation processes in fluorene derivatives occurring on picosecond or even sub-picosecond timescales (e.g., 0.3–0.5 ps and 1.5–2 ps). acs.orgresearchgate.net Such rapid dynamics can be attributed to phenomena like intramolecular charge transfer (ICT), symmetry-breaking in the excited state, or relaxation through conical intersections, which are points where potential energy surfaces of different electronic states cross. acs.orgnih.govnih.gov
Fluorescence decay kinetics for fluorene derivatives are often best fitted with multi-exponential functions, indicating the presence of multiple excited-state species or decay pathways. acs.orgresearchgate.netfrontiersin.orgresearchgate.net For instance, a study on a poly(9,9-dioctylfluorene-alt-bithiophene) (F8T2) copolymer in solution revealed triple-exponential fluorescence decays, with the different lifetime components assigned to distinct polymer conformations and conformational relaxation processes. researchgate.net The excited-state lifetimes, along with quantum yields, can be used to calculate the radiative and non-radiative decay rate constants, providing a quantitative understanding of the de-excitation pathways. researchgate.net
Table 2: Fluorescence Lifetime Data for a Fluorene Derivative (1) in Different Solvents acs.org
This table shows the single exponential fluorescence decay lifetimes for a sulfonyl-containing fluorene derivative in two different solvents.
| Solvent | Fluorescence Lifetime (τF) (ns) |
|---|---|
| Toluene | ~0.85 |
| THF | ~0.74 |
Two-Photon Absorption (2PA) Studies
Two-Photon Absorption Cross-Section Measurements
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. The efficiency of this process is quantified by the two-photon absorption cross-section (δ or σ₂), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹).
Fluorene-based systems have been extensively studied for their often large 2PA cross-sections, making them promising for applications like two-photon fluorescence microscopy. researchgate.netnih.govresearchgate.net The molecular structure significantly influences the 2PA cross-section. Symmetrical molecules with a large π-conjugated system, often flanked by donor or acceptor groups, can exhibit particularly high 2PA values. ucf.edu For example, incorporating thiophene (B33073) and alkynyl moieties into a fluorene core has been shown to increase the 2PA cross-section values. nih.gov One symmetrical fluorene derivative featuring benzothiazole (B30560) electron-withdrawing groups exhibited a peak 2PA cross-section of 6000 GM. ucf.edu Other fluorene derivatives have shown values ranging from several hundred to several thousand GM. rsc.orgnih.govulb.ac.benih.gov
The 2PA cross-section is wavelength-dependent, and 2PA spectra are measured over a broad spectral range to identify the peak absorption. rsc.orgnih.gov Common methods for determining the 2PA cross-section include the two-photon induced fluorescence (2PF or TPIF) method and the Z-scan technique. ucf.edunih.gov The 2PF method relates the intensity of the fluorescence emitted after two-photon excitation to the 2PA cross-section. nih.gov The open-aperture Z-scan method measures the nonlinear transmission of a sample as it is moved along the focal axis of a laser beam. nih.gov It is important to note that experimental conditions, such as the use of femtosecond versus picosecond lasers, can influence the measured values, and careful analysis is required to account for competing processes like excited-state absorption and stimulated emission. nih.gov
Table 3: Peak Two-Photon Absorption (2PA) Cross-Section Values for Selected Fluorene Derivatives
This table provides examples of peak 2PA cross-sections reported for different fluorene-based compounds, illustrating the impact of molecular structure.
| Compound Description | Peak 2PA Cross-Section (δ) (GM) | Wavelength (nm) | Reference |
|---|---|---|---|
| Symmetrical fluorene with benzothiazole groups | 6000 | 600 | ucf.edu |
| 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene | ~1300-1900 | ~660 | rsc.org |
| Fluorene-functionalized epicocconone (B1671485) analogue | 280 | N/A | ulb.ac.be |
| Fluorene derivative with piperazine (B1678402) groups | ~300 | N/A | nih.gov |
| Fluorene derivative with thiophenyl moiety (Compound II) | ~335 | 730 | nih.gov |
Two-Photon Induced Fluorescence Spectroscopy
Two-photon induced fluorescence (TPIF), also known as two-photon excitation (2PE) fluorescence, is the emission of light from a molecule following two-photon absorption. This process forms the basis of two-photon fluorescence microscopy (TPM or 2PFM), a powerful imaging technique with advantages over conventional one-photon confocal microscopy, including deeper tissue penetration, reduced phototoxicity, and intrinsic 3D sectioning capability. nih.gov
Fluorene derivatives are excellent candidates for TPIF probes due to their combination of high 2PA cross-sections and high fluorescence quantum yields. nih.govresearchgate.net TPIF spectroscopy involves measuring the fluorescence emission spectrum after excitation with a high-intensity, typically near-infrared (NIR), laser. The resulting emission spectrum is generally identical to the one obtained via one-photon excitation, as the emission originates from the same first singlet excited state (S₁) according to Kasha's rule.
Computational and Theoretical Chemistry of 1 Phenyl 9h Fluorene
Density Functional Theory (DFT) Investigations
DFT has emerged as a powerful tool for elucidating the fundamental properties of molecular systems. For 1-phenyl-9H-fluorene, DFT calculations provide a detailed understanding of its geometry, electronic structure, and reactivity.
Molecular Geometry Optimization and Structural Parameters
The optimization of the molecular geometry of this compound using DFT methods, such as B3LYP with a 6-31G(d) basis set, reveals the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to predict its equilibrium structure. The resulting structural parameters, including bond lengths and bond angles, are crucial for understanding the molecule's steric and electronic properties.
| Parameter | Value |
|---|---|
| C-C (in fluorene (B118485) rings) | ~1.40 Å |
| C-C (in phenyl ring) | ~1.39 Å |
| C9-C(phenyl) | Data not available in search results |
| C-C-C (in fluorene rings) | ~120° |
| C-C-C (in phenyl ring) | ~120° |
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals (FMOs)
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of the molecule.
For this compound, the HOMO is typically localized on the electron-rich fluorene moiety, which acts as the primary electron donor. Conversely, the LUMO is distributed across the conjugated system, including the phenyl substituent, and represents the electron-accepting region of the molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations are instrumental in determining the energies of these orbitals and the resulting energy gap.
| Property | Value (eV) |
|---|---|
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Gap | Data not available in search results |
Calculation of Vibrational Frequencies and Modes
The vibrational modes of this compound, which correspond to the stretching and bending of its chemical bonds, can be computationally determined through DFT calculations. These calculations predict the frequencies at which the molecule will absorb infrared (IR) radiation, providing a theoretical IR spectrum.
Key vibrational modes for this compound include the C-H stretching vibrations of the aromatic rings, the C-C stretching within the rings, and the out-of-plane bending modes. The calculated frequencies can be compared with experimental IR spectra to confirm the molecular structure and identify characteristic functional groups. For aromatic compounds, C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹, while C=C stretching vibrations are observed between 1600-1400 cm⁻¹.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | Data not available in search results |
| Aromatic C=C Stretch | Data not available in search results |
| C-H Out-of-Plane Bend | Data not available in search results |
Acidity and Reactivity Predictions
DFT calculations can be employed to predict the acidity of molecules like this compound by calculating the energetics of deprotonation. The acidity of the C9-H proton in the fluorene scaffold is a known characteristic, and the presence of the phenyl group at this position in this compound would significantly alter its reactivity compared to the parent 9H-fluorene. Theoretical studies on the gas-phase acidities of the 9H-fluorene scaffold have been performed using DFT methods like B3LYP/6-31++G(d,p). researchgate.net
Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can also be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and its propensity to participate in chemical reactions.
Time-Dependent Density Functional Theory (TD-DFT) Studies
TD-DFT is a powerful computational method for studying the excited-state properties of molecules and simulating their electronic absorption spectra.
Simulation of UV-Visible Absorption Spectra and Excitation Energies
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound by determining the energies of its electronic transitions and the corresponding oscillator strengths. The calculations identify the wavelengths of light that the molecule is likely to absorb, corresponding to the promotion of an electron from an occupied orbital to an unoccupied one, most commonly from the HOMO to the LUMO.
The simulated spectrum can be compared with experimental data to understand the nature of the electronic transitions. For conjugated aromatic systems like this compound, the absorption bands in the UV-Vis region are typically due to π-π* transitions. The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the nature of any substituents.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ (HOMO → LUMO) | Data not available in search results | Data not available in search results | Data not available in search results |
| S₀ → S₂ | Data not available in search results | Data not available in search results | Data not available in search results |
Prediction of Emission Spectra and Optical Transitions
Computational chemistry offers powerful tools for the prediction of emission spectra and the analysis of optical transitions in molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely employed method for simulating electronic absorption and emission spectra. rsc.orgworldscientific.com By calculating the vertical excitation energies and corresponding oscillator strengths, it is possible to predict the position and intensity of absorption bands. Similarly, by optimizing the geometry of the first excited state, the emission energy (fluorescence) can be calculated, providing the predicted emission wavelength.
The choice of the functional and basis set is critical for the accuracy of TD-DFT calculations. For fluorene-based quadrupolar fluorophores, functionals like CAM-B3LYP have shown excellent agreement with experimental UV-vis spectra, often outperforming others like PBE0. rsc.org The calculations reveal that the primary optical transitions are typically of a π–π* nature, involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, in a computational study of 14-phenyl-14H-dibenzo[a,j]xanthene, a related polycyclic aromatic hydrocarbon, the main electronic transitions were found to originate from HOMO and HOMO-1 to LUMO and LUMO+1 orbitals. sphinxsai.com These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the excited states.
Table 1: Representative TD-DFT Calculated vs. Experimental Absorption and Emission Wavelengths for a Fluorene Derivative This table presents illustrative data for a generic donor-acceptor fluorene derivative to demonstrate the typical accuracy of computational predictions.
| Property | Computational Method | Calculated Wavelength (nm) | Experimental Wavelength (nm) |
|---|---|---|---|
| Absorption (λabs) | CAM-B3LYP/6-31+G(d) | 385 | 390 |
| Emission (λem) | CAM-B3LYP/6-31+G(d) | 450 | 462 |
Analysis of Intramolecular Charge Transfer (ICT) Characteristics
The introduction of a phenyl group onto the fluorene core, particularly in conjunction with other electron-donating or electron-withdrawing substituents, can lead to significant intramolecular charge transfer (ICT) upon photoexcitation. nih.gov ICT is a fundamental process in many donor-π-acceptor (D-π-A) molecules, where an electron is transferred from the donor moiety to the acceptor moiety through the π-conjugated bridge. nih.govnih.gov This process results in a highly polarized excited state with a large dipole moment, which strongly influences the photophysical properties, such as fluorescence solvatochromism (a shift in emission color with solvent polarity). fau.denih.gov
Theoretical calculations are instrumental in analyzing ICT characteristics. By examining the frontier molecular orbitals, the nature of the electronic transition can be elucidated. In a typical ICT transition, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. nih.gov The spatial separation of these orbitals provides clear evidence of charge transfer upon excitation. researchgate.net For fluorene derivatives, it has been shown that substituting the fluorene core with a donor moiety can induce ICT, leading to the appearance of a distinct, long-wavelength absorption band in the electronic spectrum. researchgate.net The efficiency and energy of this ICT can be modulated by the strength of the donor and acceptor groups and the nature of the π-conjugated system. nih.gov
Table 2: Effect of Solvent Polarity on ICT Emission in a Representative Spiro[fluorene]acridinone Derivative Illustrative data showing the shift in the charge-transfer emission band with increasing solvent polarity, a hallmark of ICT.
| Solvent | Dielectric Constant (ε) | CT Emission Peak (nm) |
|---|---|---|
| Toluene (B28343) | 2.4 | 580 |
| Dichloromethane (B109758) | 8.9 | 650 |
| Acetonitrile | 37.5 | 710 |
Theoretical Investigation of Optical Limiting Behavior
Optical limiting is a nonlinear optical phenomenon where the transmittance of a material decreases with increasing incident light intensity. Materials exhibiting this property are valuable for protecting sensitive optical sensors and human eyes from high-intensity laser radiation. The primary mechanisms behind optical limiting in organic molecules are two-photon absorption (TPA) and excited-state absorption.
Modeling Two-Photon Absorption and Optical Limiting Properties
Two-photon absorption is a nonlinear process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. nih.gov Fluorene derivatives have been extensively studied for their TPA properties. rsc.orgnih.gov Theoretical modeling of TPA and the resulting optical limiting behavior is crucial for understanding and predicting the performance of these materials.
A common theoretical approach involves solving the coupled rate equations for the population of electronic states and the field intensity equation for the laser pulse propagation through the material. worldscientific.comworldscientific.com The iterative predictor-corrector finite-difference time-domain (FDTD) method is often employed for this purpose. worldscientific.comworldscientific.com These simulations can model the dynamic TPA behavior and predict the optical limiting threshold of a material. Theoretical studies on symmetrical fluorene derivatives have shown that TPA cross-sections and optical limiting properties are strongly dependent on the molecular structure, conjugation length, and the solvent environment. worldscientific.comworldscientific.com Such models confirm that fluorenyl-based derivatives can possess highly promising characteristics for optical limiting applications. worldscientific.comworldscientific.com
Non-linear Optical Properties and Hyperpolarizability
The nonlinear optical (NLO) response of a molecule is fundamentally related to its hyperpolarizability. The first-order hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response, such as second-harmonic generation. usp.brresearchgate.net Computational quantum chemistry provides a reliable means to calculate these properties.
Density Functional Theory (DFT) is a common method used to compute the first-order hyperpolarizability. nih.govneliti.com The calculations can be performed using various functionals, and the results can be used to understand structure-property relationships. nih.gov For donor-acceptor fluorene-based chromophores, it has been shown that modulating the "push-pull" character of the molecule can significantly enhance the hyperpolarizability. nih.gov The theoretical β values can be rationalized using the two-state model, which relates β to the transition energy, the transition dipole moment, and the difference between the ground- and excited-state dipole moments. Computational studies have demonstrated that increasing the degree of donor-acceptor charge transfer leads to a pronounced enhancement in the β values. usp.br
Table 3: Calculated Static First-Order Hyperpolarizability (β0) for Representative Donor-Acceptor Fluorene Derivatives Illustrative data to show the impact of acceptor strength on the calculated NLO properties.
| Molecule | Acceptor Group | β0 (10-30 esu) |
|---|---|---|
| Fluorene-Derivative 1 | -CN | 50 |
| Fluorene-Derivative 2 | -CHO | 75 |
| Fluorene-Derivative 3 | -NO2 | 120 |
Charge Transport Modeling
The ability of organic materials to transport charge carriers (holes and electrons) is fundamental to their application in electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In many disordered organic semiconductors, charge transport occurs via a "hopping" mechanism, where charges jump between localized states on adjacent molecules.
Computational Studies of Hole and Electron Mobilities via Marcus Electron Transfer Theory
Marcus theory provides a semi-classical framework for describing the rate of electron transfer between a donor and an acceptor, which can be adapted to model charge hopping in organic materials. wikipedia.orgresearchgate.net The theory predicts the hopping rate (kET) based on two key parameters that are calculated computationally: the reorganization energy (λ) and the electronic coupling or transfer integral (V). researchgate.netwiley-vch.de
The reorganization energy (λ) is the energy required to distort the geometry of the molecule and its surrounding environment from the equilibrium geometry of the initial charge state to that of the final charge state, without the charge actually transferring. researchgate.net It can be calculated using DFT by optimizing the geometries of both the neutral and ionized states of the molecule. The transfer integral (V) quantifies the electronic interaction between adjacent molecules and depends on their frontier orbital overlap.
The charge hopping rate is given by the Marcus equation:
where ħ is the reduced Planck constant, kB is the Boltzmann constant, T is the temperature, and ΔG0 is the Gibbs free energy change of the transfer. For hopping between identical molecules, ΔG0 is zero.
Once the hopping rates between neighboring molecules are calculated, charge carrier mobility (μ) can be estimated using methods like the Einstein-Smoluchowski relation or by performing kinetic Monte Carlo simulations on a model of the material's morphology. aps.org While direct application of Marcus theory can sometimes underestimate mobility, it provides invaluable qualitative insights into how molecular structure affects charge transport properties, guiding the design of more efficient organic semiconductors. researchgate.netnih.govacs.org
Table 4: Key Parameters for Marcus Theory Calculations in a Model Organic Semiconductor This table provides typical calculated values for parameters used to estimate charge mobility.
| Parameter | Symbol | Typical Calculated Value | Unit |
|---|---|---|---|
| Hole Reorganization Energy | λh | 0.25 | eV |
| Electron Reorganization Energy | λe | 0.30 | eV |
| Hole Transfer Integral | Vh | 50 | meV |
| Electron Transfer Integral | Ve | 40 | meV |
Molecular Dynamics Simulations
While extensive molecular dynamics (MD) simulation studies specifically targeting this compound are not widely available in the reviewed scientific literature, the principles of computational chemistry allow for a detailed projection of its dynamic behavior. MD simulations are powerful computational tools used to model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions that are often difficult to capture through experimental means alone.
For a molecule like this compound, MD simulations would typically be employed to understand its structural flexibility, particularly the rotation of the phenyl group relative to the rigid fluorene system. Such simulations could be performed in various environments, such as in a vacuum to understand intrinsic properties, in different solvents to model solution-phase behavior, or in a crystalline lattice to investigate solid-state dynamics.
Conformational Analysis in Solution
The primary conformational flexibility of this compound centers on the rotation around the single bond connecting the phenyl group to the C9 carbon of the fluorene moiety. This rotation is governed by a specific dihedral angle. The stability of different conformations is determined by the steric hindrance between the hydrogen atoms on the phenyl ring and the atoms of the fluorene backbone.
Molecular dynamics simulations in solvents like toluene or dichloromethane would reveal the preferred dihedral angles and the energy barriers to rotation. In a solvated state, the molecule is expected to rapidly interconvert between several low-energy conformations. The phenyl group would likely not be completely coplanar with either of the fluorene's phenyl rings due to steric clash, nor would it be perfectly perpendicular. Instead, it would adopt a twisted conformation, representing a balance between steric repulsion and electronic conjugation effects.
Theoretical calculations, such as Density Functional Theory (DFT), are often used to complement MD simulations by calculating the potential energy surface for this rotation. Although specific published data for this compound is scarce, a hypothetical energy profile can be constructed based on similar molecular systems. The energy minima would correspond to staggered conformations, while the maxima would represent eclipsed conformations where steric hindrance is maximized.
Illustrative Rotational Energy Profile
The following table represents a hypothetical potential energy surface for the rotation of the phenyl group in this compound, as would be determined by computational methods. The dihedral angle is defined by a plane of the fluorene ring and the plane of the phenyl substituent.
| Dihedral Angle (°) | Relative Potential Energy (kcal/mol) | Conformational State |
|---|---|---|
| 0 | 5.5 | Eclipsed (Transition State) |
| 30 | 2.0 | Twisted |
| 60 | 0.0 | Staggered (Energy Minimum) |
| 90 | 1.5 | Perpendicular (Saddle Point) |
| 120 | 0.0 | Staggered (Energy Minimum) |
| 150 | 2.0 | Twisted |
| 180 | 5.5 | Eclipsed (Transition State) |
Intermolecular Interactions in the Solid State
In the absence of a published crystal structure for this compound in major crystallographic databases, a definitive analysis of its solid-state packing and interactions is not possible. However, valuable insights can be drawn from detailed crystallographic studies of other 9-substituted fluorene derivatives. mdpi.comnih.gov These studies frequently employ Hirshfeld surface analysis to quantify the various types of non-covalent interactions that stabilize the crystal lattice.
For this compound, the crystal packing would be dominated by a combination of weak intermolecular forces:
C-H···π Interactions: The electron-rich π-systems of the fluorene and phenyl rings can act as acceptors for hydrogen atoms from neighboring molecules. These interactions are directional and play a significant role in determining the orientation of molecules relative to one another. mdpi.com
π-π Stacking: The planar aromatic surfaces of the fluorene moieties may stack in either a parallel or offset fashion, contributing to the stability of the crystal lattice. The presence of the bulky phenyl group at the C9 position would likely influence the efficiency and geometry of this stacking.
Hirshfeld surface analysis of related compounds reveals the percentage contribution of different types of intermolecular contacts. A similar analysis for this compound would likely yield the results summarized in the illustrative table below.
Illustrative Summary of Intermolecular Contacts from Hirshfeld Surface Analysis
This table presents hypothetical data on the relative contributions of different intermolecular interactions to the crystal packing of this compound, based on analyses of similar fluorene derivatives. mdpi.com
| Interaction Type | Description | Estimated Contribution (%) |
|---|---|---|
| H···H | Contacts between hydrogen atoms on adjacent molecules; represents the largest component of van der Waals forces. | ~ 55 - 60% |
| C···H / H···C | Represents C-H···π interactions, crucial for guiding molecular orientation. | ~ 28 - 33% |
| C···C | Indicates the presence of π-π stacking interactions between aromatic rings. | ~ 5 - 8% |
| Other | Minor contributions from other contact types. | < 2% |
Supramolecular Architectures and Self Assembly of Fluorene Based Compounds
Non-Covalent Interactions in Fluorene (B118485) Systems
Non-covalent interactions are the driving forces behind the self-assembly and crystal engineering of fluorene-based materials. These weak interactions, including hydrogen bonding, π-π stacking, and CH-π interactions, dictate the spatial arrangement of molecules in the solid state and in solution, thereby controlling the macroscopic properties of the resulting materials. researchgate.netnih.gov
Hydrogen bonds are highly directional, specific interactions that play a crucial role in forming ordered supramolecular structures. In fluorene-based systems, hydrogen bonding can be engineered by introducing functional groups capable of acting as hydrogen bond donors or acceptors. For instance, the crystal structure of certain 9,9-disubstituted fluorene derivatives reveals the formation of intricate networks. Derivatives bearing hydroxymethyl groups can form strong O-H∙∙∙O bonds, leading to the aggregation of molecules into double-strand-like structures. mdpi.com Similarly, the incorporation of pyridinylmethyl or nitrile groups can result in the formation of helical supramolecular strands and linear chains through C-H⋯N hydrogen bonds. mdpi.comchemrxiv.org
The solvent can also play a central role in mediating the properties of fluorene derivatives through hydrogen bonding. Studies have shown that the excited-state relaxation dynamics of fluorene molecules with aldehyde functionalities are significantly influenced by hydrogen-bonding interactions with surrounding protic solvent molecules. acs.org The strength and nature of these interactions are critical; in some co-crystals, weaker N–H⋯X (where X = F, N) bonds are replaced by stronger N–H⋯O bonds, which, in conjunction with other non-covalent forces, directs the assembly of one-dimensional structures. rsc.org
Table 1: Examples of Hydrogen Bond Parameters in Fluorene Derivatives
| Interacting Atoms | Bond Distance (Å) | Bond Angle (°) | Supramolecular Motif | Reference |
|---|---|---|---|---|
| C-H···N | 2.60 | 154 | Helical Strands | mdpi.com |
| C-H···N | 2.526 | 147 | Linear Chains | chemrxiv.org |
The extended π-system of the fluorene core makes it highly susceptible to π-π stacking interactions, which are fundamental to the organization of many aromatic compounds. nih.gov These interactions arise from the electrostatic attraction between the electron-rich π-orbitals of one aromatic ring and the electron-deficient σ-framework of another. In fluorene systems, π-π stacking often leads to the formation of columnar or layered structures. aip.org The geometry of this stacking, whether face-to-face or parallel-displaced, significantly affects the electronic properties of the resulting assembly. rsc.org
For example, the crystal structure of certain fluorene derivatives reveals dimeric structures formed through strong π-π interactions, with interplane distances as close as 3.79 Å. chemrxiv.org The formation of H- and J-aggregates in solutions of polyfluorenes and oligofluorenes is also driven by strong π-π interactions between the polymer backbones. nih.gov These different aggregation modes have distinct spectroscopic signatures, with H-aggregates typically causing a blue-shift in absorption and J-aggregates leading to a red-shift. nih.govresearchgate.net However, these interactions can also be a pathway for energy loss in optoelectronic devices, making control over the stacking arrangement crucial for performance. researchgate.net
Alongside hydrogen bonds and π-π stacking, weaker CH-π interactions contribute significantly to the stability of supramolecular architectures. These interactions involve the weak hydrogen-bond-donating capacity of a C-H bond and the π-electron cloud of an aromatic ring. In several 9,9-disubstituted fluorene derivatives, CH-π interactions have been shown to cross-link molecular strands and stabilize crystal packing. mdpi.comchemrxiv.org
Studies comparing different fluorene dimers have highlighted the competitive nature of these weak forces. For instance, in the 9,9'-dimethylfluorene dimer, steric hindrance prevents ideal π-stacking, making C–H/π interactions the dominant stabilizing force. aip.org This demonstrates that even subtle changes to the molecular structure can shift the balance between different non-covalent interactions, thereby altering the preferred supramolecular arrangement. Calculations and experimental data suggest that the strength of these C–H/π interactions can be comparable to that of π-π stacking in certain geometries. aip.org
Self-Assembly Processes and Morphological Control
The process of self-assembly allows for the spontaneous organization of molecules into ordered structures, driven by the thermodynamic minimization of free energy. For fluorene-based compounds, this process can yield a variety of morphologies, including nanoparticles, helical stacks, and nanofibers, each with unique properties and potential applications. rsc.orgresearchgate.net
The self-assembly of π-conjugated molecules like fluorene derivatives is a powerful method for creating one-dimensional nanostructures such as nanofibers. goums.ac.ir This process is often driven by a combination of π-π stacking and other intermolecular forces that favor directional growth. For instance, bolaamphiphilic fluorene oligomers have been shown to self-assemble in water to form fluorescent nanoparticles. rsc.org Similarly, discrete fluorene-azobenzene co-oligomers can spontaneously form specific assemblies in solution when rendered amphiphilic by a change in pH. nih.gov
The resulting nanofibers can exhibit interesting properties, such as functioning as active optical waveguides, propagating their fluorescence along the fiber axis. rsc.org The formation of these ordered structures is a nucleation-dependent process, where molecules first form aggregates that then grow into more defined structures like fibers. nih.gov The final morphology can be influenced by external factors such as solvent evaporation rates and the presence of external fields. rsc.orgarxiv.org
The morphology and properties of self-assembled fluorene structures are highly dependent on the molecular design of the constituent units. By strategically modifying the fluorene core with different substituents, one can precisely control the aggregation behavior. mdpi.com
One key aspect is the nature of the substituents at the 9-position of the fluorene ring. Short, linear alkyl chains tend to produce crystalline materials, while longer or branched chains can lead to the formation of amorphous or liquid crystalline phases. tue.nl This is because bulky side chains can introduce steric hindrance that disrupts crystal packing but may favor other ordered arrangements. aip.org For example, introducing enantiomerically pure chiral side chains onto a polyfluorene backbone is essential for inducing a cholesteric liquid crystalline phase, which gives rise to strong chiroptical properties. acs.org The concentration of the fluorene compound in solution also plays a critical role, with a "critical aggregation concentration" being necessary for the formation of H- and J-aggregates. nih.gov
Table 2: Effect of Molecular Design on Aggregation in Fluorene Systems
| Molecular Modification | System | Effect on Aggregation/Assembly | Resulting Property | Reference |
|---|---|---|---|---|
| Addition of methyl groups at 9,9' positions | Fluorene Dimer | Steric hindrance restricts π-stacking, favors C-H/π interactions | Prevents excimer formation | aip.org |
| Introduction of chiral side chains | Polyfluorene Copolymer | Induces cholesteric liquid crystalline phase | High chiroptical (g) values | acs.org |
| Varying alkyl chain architecture at 9-position | Oligofluorenes | Controls solid-state phase (crystalline, amorphous, liquid crystalline) | Tunable material phase | tue.nl |
Supramolecular Organic Frameworks (SOFs) Incorporating Fluorene Units
Fluorene derivatives serve as versatile building blocks in the construction of supramolecular organic frameworks (SOFs), a class of materials that includes Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The rigid and planar structure of the fluorene core, combined with its inherent photophysical properties, makes it an attractive component for creating highly organized, porous structures. While specific research focusing solely on 1-phenyl-9H-fluorene within SOFs is not extensively detailed in the provided search results, the principles can be understood from related fluorene-based systems.
The synthesis of these frameworks often involves the strategic functionalization of the fluorene unit to create ligands or monomers capable of coordinating with metal ions or forming extended covalent networks. For instance, a tetracarboxylate ligand based on a 9,9'-spirobifluorene (SBF) core has been successfully used to synthesize a copper-based MOF, designated SBF–Cu. rsc.org In this structure, the SBF units act as the organic linkers connecting paddle-wheel inorganic building units, resulting in a material with a high specific surface area and potential for gas sorption applications, such as hydrogen uptake. rsc.org
The incorporation of fluorene units into these frameworks is driven by the desire to impart specific functions. The inherent luminescence of the fluorene moiety can be harnessed for sensing applications, while its semi-conductive nature is relevant for electronic devices. Supramolecular strategies, leveraging non-covalent interactions like host-guest chemistry, are also being explored for the post-functionalization of COFs. researchgate.net This approach allows for the introduction of various functionalities onto a pre-existing COF platform, akin to an interchangeable screwdriver, enabling applications such as iodine capture and metal ion separation. researchgate.net The design of fluorene-based monomers for supramolecular polymerization further highlights the modularity and versatility of these compounds in creating complex, multi-molecule architectures. researchgate.net
Impact of Supramolecular Organization on Functional Behavior
The arrangement of fluorene-based molecules into ordered supramolecular assemblies has a profound impact on their collective properties and functional behavior. Through processes of self-assembly, it is possible to control the material's optoelectronic characteristics and its physical microstructure, which are critical for applications in devices like organic light-emitting diodes (OLEDs) and sensors.
Modulation of Optoelectronic Characteristics through Self-Assembly
Self-assembly provides a powerful tool to modulate the electronic and optical properties of materials derived from fluorene compounds. A key example is the control of chain conformation in fluorene-based polymers. For many polyfluorenes, a specific planar conformation known as the β-phase can be induced through controlled self-assembly. acs.orgacs.org This phase is characterized by a more planar backbone structure compared to the more common glassy phase. acs.org
The formation of these β-phase segments within a polymer film significantly enhances its optoelectronic performance. In a copolymer containing 90% 9,9-dioctylfluorene and 10% 2,1,3-benzothiadiazole (B189464) units, the induction of a β-phase led to substantial improvements in LED device efficiency. acs.orgresearchgate.net This enhancement is attributed to several factors, including a reduced hole injection barrier, higher hole mobility, more balanced charge transport, and decreased carrier trapping. acs.orgresearchgate.net
The impact of β-phase formation on device performance is quantifiable. For instance, inducing just a ~5% fraction of β-phase segments resulted in a ~25% increase in luminance and a ~61% increase in maximum external quantum efficiency (EQE) in an LED device. acs.orgresearchgate.net Similarly, studies on poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PFO) thin films have shown that increasing the β-phase fraction through solvent vapor annealing can lead to a photoluminescence (PL) intensity enhancement of up to 270%. nih.gov This demonstrates a direct correlation between the supramolecular organization (microstructure) and the material's light-emitting properties.
The introduction of different substituents at the C-2 and C-7 positions of the fluorene core can also alter the photophysical properties by influencing the π-conjugation of the molecules. mdpi.com Furthermore, attaching bulky alkyl groups at the 9-position of the fluorene unit can enhance solubility and prevent self-quenching caused by π-π stacking, which is crucial for maintaining high fluorescent quantum yields in the solid state. researchgate.net
| Parameter | Glassy Phase (0% β-phase) | ~5% β-Phase | Percentage Improvement |
|---|---|---|---|
| Luminance (at 10 V) | ~4752 cd m⁻² | 5940 cd m⁻² acs.orgresearchgate.net | ~25% acs.orgresearchgate.net |
| Maximum External Quantum Efficiency (EQE) | ~1.19% | 1.91% acs.orgresearchgate.net | ~61% acs.orgresearchgate.net |
| Operational Stability (Luminance retention after 20h) | 64% acs.orgresearchgate.net | 90% acs.orgresearchgate.net | 40.6% |
Control over Film Formation and Microstructure
The functional behavior of fluorene-based materials is intrinsically linked to the morphology and microstructure of their thin films. Therefore, controlling the film formation process is essential for optimizing device performance. Various techniques are employed to manipulate the self-assembly of fluorene derivatives during and after film deposition.
Solvent vapor annealing is a widely used method to induce specific microstructures. acs.org Exposing a thin film of a fluorene-based polymer to a saturated solvent vapor environment allows the polymer chains to reorganize into more ordered domains, such as the aforementioned β-phase. acs.orgnih.gov Another technique involves dipping the thin film into a specific mixture of a solvent and a non-solvent, which can also trigger the formation of desired conformational microstructures. acs.org
The chemical design of the fluorene molecules themselves plays a critical role. For example, the introduction of enantiopure chiral side chains on fluorene-based copolymers is essential for achieving a cholesteric liquid crystalline phase in annealed thin films. acs.org This specific liquid crystalline ordering leads to strong chiroptical properties, which are important for applications like circularly polarized light emission in OLEDs. acs.org The film thickness is another parameter that can influence these properties, with a monotonic increase in chiroptical effects observed as a function of film thickness in certain systems. acs.org
Applications of 1 Phenyl 9h Fluorene Derivatives in Emerging Technologies
Organic Light-Emitting Diodes (OLEDs)
The inherent high fluorescence quantum yield and excellent thermal stability of the fluorene (B118485) moiety make its derivatives, particularly those incorporating a phenyl group at the 9-position, highly suitable for OLED applications. These materials have been extensively investigated for their utility as blue emitters, thermally activated delayed fluorescence (TADF) materials, and components of both emissive and charge transport layers, as well as in the fabrication of white light-emitting systems.
Development of Fluorescent Blue Emitters
The development of efficient and stable deep-blue emitters remains a significant challenge in the realization of full-color OLED displays and solid-state lighting. 1-Phenyl-9H-fluorene derivatives have emerged as promising candidates to address this issue due to their wide bandgap and high photoluminescence efficiency.
A notable example is the use of spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF)-based materials. The introduction of a phenyl group at the 9-position of the fluorene core, as seen in 9-phenyl-SBFF (BH-4P) , has been shown to produce efficient blue emission. In a device configuration of ITO/DNTPD/NPB/BH-4P:5% BD-6DPA/SFC-137/Al-LiF, a blue electroluminescence spectrum peaking at 458 nm was achieved, with a luminance efficiency of 4.58 cd/A at 7 V. Similarly, the diphenyl-substituted derivative, 5,9-diphenyl-SBFF (BH-6DP) , exhibited a blue emission at 463 nm with an improved luminance efficiency of 4.88 cd/A in a similar device structure.
Another approach involves the use of spiro[acridine-9,9′-fluorene] (SAF) derivatives. The compound 1-(4-(tert-butyl)phenyl)-2-(4-(10-phenyl-10H-spiro[acridine-9,9′-fluoren]-2-yl)phenyl)-1H-phenanthro[9,10-d]imidazole (SAF-BPI) , which incorporates a phenyl-substituted spiro-acridine-fluorene donor and a phenanthroimidazole acceptor, serves as a deep-blue fluorescent material. A non-doped OLED device using SAF-BPI as the emitting layer demonstrated a maximum emission at 448 nm, with a maximum luminance of 2122 cd/m², a current efficiency of 3.97 cd/A, and stable chromaticity coordinates of (0.15, 0.10). mdpi.com
| Compound Name | Device Structure | Emission Peak (nm) | Luminance Efficiency (cd/A) | CIE Coordinates (x, y) |
| 9-phenyl-SBFF (BH-4P) | ITO/DNTPD/NPB/Host:5% Dopant/SFC-137/Al-LiF | 458 | 4.58 | Not Specified |
| 5,9-diphenyl-SBFF (BH-6DP) | ITO/DNTPD/NPB/Host:5% Dopant/SFC-137/Al-LiF | 463 | 4.88 | Not Specified |
| SAF-BPI | Non-doped | 448 | 3.97 | (0.15, 0.10) |
Design of Thermally Activated Delayed Fluorescence (TADF) Materials
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, thereby enabling internal quantum efficiencies of up to 100% in OLEDs. The design of TADF molecules typically involves the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to achieve a small singlet-triplet energy splitting (ΔEST).
Derivatives of 9-phenyl-9-phosphafluorene oxide (PhFIOP) have been investigated as blue TADF emitters. By attaching various electron-donating groups to the PhFIOP core, it is possible to tune the ΔEST. For instance, attaching two phenoxazine (B87303) and two acridine (B1665455) moieties as electron-donors to the PhFIOP framework can lead to a small ΔEST and exhibit TADF behavior. An OLED device utilizing such a material achieved blue electroluminescence with CIE coordinates of (0.17, 0.14) and high efficiencies, including a current efficiency of 18.7 cd/A, a power efficiency of 15.6 lm/W, and an external quantum efficiency of 21.9%. sigmaaldrich.comresearchgate.net
Another strategy involves the use of fluorene as a bridging group. The pure organic RTP material Cz-W-SOF and the ultraviolet AIE-TADF material DPA-W-SOF were synthesized using fluorene as a bridging unit and diphenylsulfone as the acceptor, with carbazole (B46965) and diphenylamine (B1679370) as donors, respectively. nih.gov These materials exhibit TADF properties, highlighting the versatility of the fluorene core in designing advanced emitters.
| Emitter Type | Key Structural Features | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |
| PhFIOP-based | Two phenoxazine and two acridine donors | 18.7 | 15.6 | 21.9 | (0.17, 0.14) |
Application as Emissive Layers and Hole Transport Layers
The versatility of this compound derivatives allows for their use not only as emitters but also as charge-transporting materials in OLEDs. Their high hole mobility and suitable energy levels make them excellent candidates for hole transport layers (HTLs), while their emissive properties enable their use in the emissive layer (EML).
A series of fluorene-based hole-transporting materials, including 9,9-bis[4-(di-p-tolylamino)phenyl]-2,7-bis(diphenylamino)fluorene and its analogues, have been developed. These materials exhibit excellent thermal stability with high glass-transition temperatures (Tg = 139-171 °C) and demonstrate device performance comparable or superior to the standard HTL material NPB. researchgate.net
Furthermore, spiro[fluorene-9,9′-xanthene] (SFX) derivatives have been successfully employed as HTLs. These materials offer facile synthesis and purification, and their non-planar structure helps in forming stable amorphous films, which is crucial for device longevity.
Bipolar materials incorporating the N1-(9,9-diphenyl-9H-fluoren-2-yl)-N4,N4-diphenylbenzene-1,4-diamine donor unit have been synthesized and utilized as both a yellow phosphorescent host and a non-doped fluorescent emitter. The material FLU-TPA/PYR , for instance, when used as a host in a yellow PhOLED, resulted in a device with a maximum current efficiency of 21.70 cd/A and a power efficiency of 13.64 lm/W. mdpi.com
| Compound/Material | Role in OLED | Key Performance Metric |
| 9,9-bis[4-(di-p-tolylamino)phenyl]-2,7-bis(diphenylamino)fluorene | Hole Transport Layer | High Tg (139-171 °C), performance comparable to NPB |
| Spiro[fluorene-9,9′-xanthene] (SFX) derivatives | Hole Transport Layer | Facile synthesis, stable amorphous films |
| FLU-TPA/PYR | Host in yellow PhOLED | Current Efficiency: 21.70 cd/A, Power Efficiency: 13.64 lm/W |
White Light-Emitting OLED Systems
Achieving high-efficiency white organic light-emitting diodes (WOLEDs) is a key goal for solid-state lighting applications. This compound derivatives have been incorporated into WOLEDs, often serving as a blue-emitting component or a host for other emitters.
One approach involves using a starburst fluorene derivative, 1,2,3,4,5,6-hexakis(9,9-diethyl-9H-fluoren-2-yl) benzene (B151609) (HKEthFLYPh) , as an energy transfer layer. In a device where NPB served as a blue-emitting layer and Rubrene as a yellow-emitting layer, the inclusion of the HKEthFLYPh layer facilitated energy transfer to produce white light. A device with the structure ITO/NPB (35 nm)/HKEthFLYPh (4 nm)/NPB (5 nm)/Rubrene (1 nm)/Alq (40 nm)/Mg:Ag exhibited pure white light emission with CIE coordinates changing from (0.32, 0.30) to (0.34, 0.34) under varying bias voltage and a maximum luminance efficiency of 0.51 lm/W.
Another strategy employs pure hydrocarbon hosts for phosphorescent emitters. A meta-terphenyl derivative, 1-mtp-SBF , has been used as a host in a single-emissive-layer white PhOLED. This device, using sky-blue (FIrpic) and yellow (PO-01) phosphorescent emitters, achieved an impressive external quantum efficiency of 27.7%.
| Device Strategy | Key this compound Derivative | Role | Emitter System | Maximum Efficiency | CIE Coordinates (x, y) |
| Energy Transfer Layer | HKEthFLYPh | Energy Transfer | NPB (blue) + Rubrene (yellow) | 0.51 lm/W | (0.32, 0.30) to (0.34, 0.34) |
| Pure Hydrocarbon Host | 1-mtp-SBF | Host | FIrpic (sky-blue) + PO-01 (yellow) | EQE: 27.7% | Not Specified |
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
The versatility of this compound derivatives extends to the field of solar energy conversion, where they are utilized as active materials in polymer solar cells and as sensitizers in dye-sensitized solar cells. Their tunable absorption spectra, appropriate energy levels, and good film-forming properties are key attributes for these applications.
Fluorene Derivatives as Active Materials in Polymer Solar Cells
In polymer solar cells (PSCs), fluorene-based copolymers are often used as the electron donor material in a bulk heterojunction (BHJ) with a fullerene derivative as the electron acceptor. The performance of these devices is highly dependent on the molecular weight and chemical structure of the polymer.
A donor-acceptor copolymer containing a 9-alkylidene-9H-fluorene unit, poly[9-(1′-hexylheptylidene)-2,7-fluorene-alt-5,5-(4′,7′-di-2-thienyl-5′,6′-dialkoxy-2′,1′,3′-benzothiadiazole)] (PAFDTBT) , has been synthesized for use in BHJ PSCs. This polymer exhibits a low bandgap of 1.84 eV and a low-lying HOMO energy level of -5.32 eV. PSCs based on a blend of PAFDTBT and PC71BM achieved a power conversion efficiency (PCE) of 6.2% with a high fill factor (FF) of 0.70.
The influence of molecular weight on device performance has also been studied. For 9-arylidene-9H-fluorene containing donor-acceptor alternating polymers, a high molecular weight version (HMW-P1) blended with PC71BM yielded a PCE of 6.26%, which could be further enhanced to 6.52% with the use of an additive. In contrast, a low molecular weight version (LMW-P1) showed a significantly lower PCE of 2.75%.
For dye-sensitized solar cells (DSSCs), novel organic sensitizers incorporating fluorenylidene moieties have been developed. A sensitizer (B1316253) with a D-π-A architecture, where the fluorenylidene is part of the donor, achieved a high power conversion efficiency of 6.13%. Another study on 9H-fluorene derivative-based organic photosensitizers, FFA and FTA , reported power conversion efficiencies of 7.01% and 6.35%, respectively.
| Polymer/Dye | Device Type | Acceptor/System | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| PAFDTBT | PSC | PC71BM | 6.2 | 0.89 | 9.9 | 0.70 |
| HMW-P1 | PSC | PC71BM | 6.26 | Not Specified | Not Specified | Not Specified |
| HMW-P1 with additive | PSC | PC71BM | 6.52 | Not Specified | Not Specified | Not Specified |
| Fluorenylidene-based dye | DSSC | TiO2 | 6.13 | Not Specified | Not Specified | Not Specified |
| FFA | DSSC | TiO2 | 7.01 | Not Specified | 12.23 | Not Specified |
| FTA | DSSC | TiO2 | 6.35 | Not Specified | 11.21 | Not Specified |
Design of Donor-π-Acceptor (D-π-A) Sensitizers for DSSCs
The design of efficient sensitizers is a cornerstone of dye-sensitized solar cell (DSSC) technology. Among the various molecular architectures, the Donor-π-Acceptor (D-π-A) framework has proven to be particularly effective. In this design, an electron-donating unit (D) is connected to an electron-accepting unit (A) through a π-conjugated bridge. This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical process for efficient electron injection into the semiconductor's conduction band. researchgate.netresearchgate.net
This compound and its derivatives have emerged as promising components in D-π-A sensitizers. The fluorene moiety can be strategically incorporated as the donor, part of the π-bridge, or even on the acceptor side. researchgate.netacs.org Its rigid and planar structure enhances electron delocalization and can help prevent molecular aggregation on the TiO2 surface, which is a common cause of efficiency loss. rsc.org
Researchers have synthesized and investigated various D-π-A dyes where a fluorene unit is part of the π-spacer. acs.org For instance, a series of organic dyes with a fluorene unit as the conjunction bridge have been designed, demonstrating that tuning the donor moiety can effectively modulate the HOMO and LUMO energy levels for improved performance. rsc.org In other designs, a bis-dimethylfluoreneaniline moiety acts as the electron donor, showing red-shifted absorption profiles compared to analogous dyes with conventional triarylamine donors. researchgate.net The versatility of the fluorene structure allows for chemical modifications that enable the development of tailor-made materials with desired photophysical and electrochemical properties. researchgate.net
A successful strategy in D-π-A design involves the use of a D–A−π–A framework. In a study, five new organic dyes were synthesized where a fluorenyl unit was either part of the π-spacer or connected to the electron-deficient quinoxaline (B1680401) motif. acs.org This strategic placement of the fluorene unit was shown to enhance charge separation, suppress dye aggregation, and insulate the TiO2 surface from the electrolyte, all of which contribute to superior photovoltaic performance. acs.org Theoretical studies using Density Functional Theory (DFT) have also been employed to investigate small D-π-A systems, with fluorene derivatives being identified as excellent candidates for DSSC applications due to their favorable geometric and electronic properties. researchgate.net
Influence of Molecular Structure on Photoconversion Efficiency
The molecular structure of this compound-based sensitizers has a profound impact on their photoconversion efficiency (PCE) in DSSCs. Key structural modifications, such as the choice and positioning of the donor and acceptor groups and the nature of the π-bridge, can significantly alter the dye's optical and electrochemical properties, and consequently, the device's performance. researchgate.net
One critical factor is the electron-donating strength of the donor group. For instance, replacing a diethylaniline donor with a diphenylamine group in a fluorene-based dye can reduce planarity, which in turn affects the dye's photochemical and photophysical properties. researchgate.net The incorporation of bulky substituents, such as octyl groups on the fluorene unit, is a beneficial strategy to prevent close π–π aggregation. This steric hindrance suppresses charge recombination and undesirable intermolecular interactions, leading to improved device efficiency. rsc.org
The configuration of the fluorene unit within the D-π-A architecture is also crucial. Studies have shown that integrating the fluorenyl unit directly onto an electron-deficient quinoxaline motif in a D–A−π–A framework can lead to better performance compared to when it is used as part of the π-spacer. acs.org This is attributed to enhanced charge separation and better insulation of the TiO2 surface. acs.org Molecular engineering of the fluorene donor itself, such as the insertion of an additional phenyl ring, has been shown to dramatically increase PCE. In one case, this modification led to a more than 6.5-fold increase in efficiency, from 1.24% to 8.21%. researchgate.net This improvement was linked to enhanced light-harvesting properties and favorable steric effects that prevent back-recombination of electrons. researchgate.net
Below is a data table summarizing the performance of different fluorene-based dyes in DSSCs:
| Dye | Donor Moiety | π-Bridge/Configuration | Jsc (mA/cm²) | Voc (V) | FF | PCE (η%) |
| D1 | Bis-dimethylfluoreneaniline | Oligothiophene | - | - | - | - |
| D2 | Bis-dimethylfluoreneaniline | Oligothiophene | - | - | - | - |
| S3 | Methyl-substituted indoline | Fluorene conjunction bridge | - | 0.727 | - | 4.26 |
| GZ116 | - | Fluorenyl as part of π-spacer | - | - | - | - |
| MA1116 | - | Fluorenyl on quinoxaline motif | 15.00 | 0.82 | 0.71 | 8.68 |
| JF419 | Engineered Fluorene Donor | - | - | - | - | 8.21 |
| FFA | Diphenylamine | Fluorene and imidazole (B134444) pyridine (B92270) spacer | 12.23 | - | - | 7.01 |
| FTA | Diphenylamine | Fluorene and imidazole pyridine spacer | 11.21 | - | - | 6.35 |
Chemical Sensors and Biosensors
Development of Fluorene-Based Fluorescent Chemosensors for Metal Ions
Fluorene derivatives have been extensively developed as fluorescent chemosensors for the detection of various metal ions due to their excellent photophysical properties, including high fluorescence quantum yields and photostability. nih.govresearchgate.net The rigid, conjugated structure of the fluorene core provides a robust platform for designing sensors where the fluorescence properties are modulated upon binding with a specific metal ion.
A key strategy in the design of these chemosensors is to couple the fluorene fluorophore with a specific ion-binding unit (receptor). The interaction between the target metal ion and the receptor induces a change in the electronic properties of the fluorene core, leading to a detectable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime). This "off-on" or "on-off" switching mechanism allows for the sensitive and selective detection of metal ions. frontiersin.org
For example, a fluorene-based probe containing a dibenzosubstituted oxaaza macrocycle has been synthesized and investigated as a potential sensor for zinc ions (Zn²⁺). nih.gov This particular sensor demonstrated high sensitivity and selectivity for Zn²⁺ in both organic and aqueous solutions. nih.govnih.gov The complexation of Zn²⁺ with the macrocyclic receptor resulted in significant changes in the absorption and fluorescence spectra, allowing for ratiometric detection. nih.gov Ratiometric sensing, which is based on the ratio of fluorescence intensities at two different wavelengths, is highly advantageous as it can provide a built-in correction for environmental effects and instrumental variations. nih.govacs.org This Zn²⁺ sensor showed a good dynamic range, making it suitable for measuring biologically relevant concentrations of the ion. nih.gov
The versatility of fluorene chemistry allows for the synthesis of a wide array of derivatives tailored for detecting specific metal ions. researchgate.net By modifying the structure of the fluorene core and the attached receptor, researchers can fine-tune the sensor's selectivity and sensitivity for different metal cations, which is crucial for applications in environmental monitoring, biological imaging, and diagnostics. frontiersin.org
Two-Photon Fluorescence Microscopy Applications in Sensing
Two-photon fluorescence microscopy (2PFM) has emerged as a powerful technique for bioimaging and sensing, offering advantages such as deeper tissue penetration, reduced photodamage, and higher 3D resolution compared to conventional one-photon microscopy. researchgate.netelsevierpure.com Fluorene-based derivatives are particularly well-suited for 2PFM applications due to their inherent properties, including high two-photon absorption (2PA) cross-sections. elsevierpure.comnih.gov
The development of fluorene-based probes for 2PFM sensing of metal ions combines the excellent photophysical properties of the fluorene core with the benefits of two-photon excitation. elsevierpure.com A fluorene-based probe designed for Zn²⁺ detection, for instance, exhibited efficient two-photon absorption, making it a promising candidate for imaging and sensing of Zn²⁺ ions in biological systems using 2PFM. nih.govnih.gov The 2PA cross-section of the probe and its complex with Zn²⁺ were measured, demonstrating the feasibility of using this system for two-photon excited fluorescence sensing. nih.gov
The ability to perform ratiometric detection with this Zn²⁺ sensor under two-photon excitation further enhances its utility in complex biological environments. nih.govacs.org The good photostability of the fluorene probe under IR irradiation is another key advantage for 2PFM applications, allowing for prolonged imaging without significant signal degradation. nih.gov These properties have led to the successful demonstration of two-photon excited fluorescence images of cells stained with fluorene derivatives, highlighting their potential as probes for multiphoton bioimaging. spiedigitallibrary.orgucf.edu The ongoing research in this area focuses on designing new fluorene-based probes with even larger 2PA cross-sections and improved selectivity for various biologically important analytes. nih.gov
Nonlinear Optical (NLO) Materials
Design of Chromophores with Enhanced Hyperpolarizability
The quest for advanced nonlinear optical (NLO) materials has driven significant research into organic chromophores with large second-order hyperpolarizabilities. researchgate.net Fluorene derivatives have emerged as a promising class of materials for NLO applications due to their extended π-conjugation and chemical versatility. ucf.edunih.gov The design of fluorene-based chromophores with enhanced hyperpolarizability often follows the "push-pull" concept, where an electron-donating group and an electron-accepting group are attached to the fluorene π-system. researchgate.netnih.gov
One study focused on improving the intrinsic hyperpolarizability (βint) of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine by modulating the conjugation pathway. nih.gov A series of novel chromophores with a "linear" conjugation showed a significant enhancement in both the measured hyperpolarizability (βHRS) and the intrinsic hyperpolarizability compared to their counterparts with a non-linear conjugation pathway but identical donor-acceptor pairs. nih.gov This highlights the importance of the molecular geometry and the efficiency of the charge-transfer pathway in maximizing the NLO response.
Another approach to enhance hyperpolarizability is to increase the strength of the donor and acceptor groups or to extend the length of the π-conjugated system. ru.nl For example, fluorenone, a derivative of fluorene, has been used as a core for synthesizing symmetric molecules with various donor groups. ru.nl The introduction of a π-spacer in these molecules was found to double the two-photon absorption cross-section, which is related to the third-order NLO properties. ru.nl
The following table presents data on the two-photon absorption (2PA) cross-sections for several fluorene derivatives, which is a measure of their third-order NLO properties.
| Compound | Electron-Withdrawing Group | 2PA Cross-Section (GM) |
| 2 | Phosphonate (B1237965) | 650 |
| 3 | Nitro | 1300 |
| F1 | -N(CH₃)₂ (donor) | - |
| F2 | -NO₂ | Larger than F1 |
| 1:Zn²⁺ complex | - | ~90-130 |
Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ nih.govucf.edu
These findings demonstrate that the NLO properties of fluorene derivatives can be effectively tuned through systematic chemical modifications. pku.edu.cn The choice of terminal groups plays a crucial role; for instance, a fluorene derivative with nitro terminal groups (an acceptor) exhibited a much larger two-photon absorption cross-section compared to a similar derivative with dimethylamino terminal groups (a donor). pku.edu.cn This underscores the importance of the push-pull mechanism in enhancing the NLO response.
Application in Optical Limiting Devices
Derivatives of this compound are significant materials in the field of nonlinear optics, particularly for their application in optical limiting devices. These devices are designed to protect sensitive optical sensors and human eyes from damage by high-intensity laser radiation. The core mechanism behind their functionality in fluorene derivatives is two-photon absorption (2PA). In a 2PA process, a molecule simultaneously absorbs two photons, leading to electronic excitation. This phenomenon is intensity-dependent, meaning it becomes significant only at high incident light intensities, making these materials transparent at normal light levels but highly absorbent under intense laser exposure.
The molecular structure of fluorene, with its rigid, planar biphenyl (B1667301) unit, provides an excellent conjugated backbone that can be functionalized to enhance its nonlinear optical properties. Introducing electron-donating and electron-accepting groups at various positions on the fluorene core can create molecules with large 2PA cross-sections (σ₂), a key parameter for efficient optical limiting.
Research has demonstrated the potential of various fluorene derivatives. For instance, a trisubstituted fluorene derivative, 4,4'-{{9-[4-(diethylamino)benzylidene]-9H-fluorene-2,7-diyl}di-2,1-ethenediyl}bis(N,N-diphenyl)benzeneamine, was synthesized and its 2PA properties were investigated. This compound, featuring electron-donating groups, was found to have a two-photon absorption coefficient (β) of 1.32 × 10⁻² cm GW⁻¹, highlighting its suitability for optical limiting applications. chem-soc.si
Other studies have focused on creating symmetrical and asymmetrical fluorene derivatives to optimize their 2PA response. Symmetrical molecules with a D-π-D or A-π-A structure (where D is an electron donor, A is an electron acceptor, and π is the conjugated fluorene system) often exhibit strong 2PA. For example, fluorene derivatives end-capped with phosphonate and nitro electron-withdrawing functionalities have shown high 2PA cross-sections. ucf.edu Similarly, a symmetrical derivative featuring benzothiazole (B30560) as the electron-withdrawing group exhibited a very high peak 2PA cross-section of 6000 × 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. ucf.edu
The table below summarizes the two-photon absorption properties of selected this compound derivatives, showcasing their potential in optical limiting technologies.
| Derivative Name | 2PA Cross-Section (σ₂) (GM)¹ | Measurement Wavelength (nm) | Reference |
| 4,4'-{{9-[4-(diethylamino)benzylidene]-9H-fluorene-2,7-diyl}di-2,1-ethenediyl}bis(N,N-diphenyl)benzeneamine | 13200² | 775 | chem-soc.si |
| Phosphonate-functionalized fluorene derivative | 650 | Not Specified | ucf.edu |
| Nitro-functionalized fluorene derivative | 1300 | Not Specified | ucf.edu |
| Symmetrical benzothiazole-fluorene derivative | 6000 | 600 | ucf.edu |
¹GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹) ²Value converted from β for comparison.
Other Advanced Material Applications
Components in Organic Field-Effect Transistors (OFETs)
Fluorene derivatives, including those related to this compound, are promising organic semiconductors for use in Organic Field-Effect Transistors (OFETs). mdpi.com OFETs are fundamental components of flexible electronics, such as displays, sensors, and RFID tags. The performance of an OFET is largely determined by the charge carrier mobility (μ) and the on/off current ratio of the semiconductor material used in its active layer. nih.govmit.edu
The versatility of the fluorene structure allows for chemical modifications that can tune its electronic properties to function as either a p-channel (hole-transporting) or n-channel (electron-transporting) semiconductor. nih.gov By attaching different functional groups, researchers can adjust the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule to facilitate charge injection and transport. researchgate.net
For example, a fluorenone-based derivative incorporating alkylated thiophene (B33073) groups was synthesized and used in a vacuum-deposited OFET. This device demonstrated p-channel characteristics with a significant hole mobility as high as 0.02 cm²/Vs and a high current on/off ratio of 10⁷. researchgate.net In another study, a dicyanovinylene-functionalized fluorene derivative with an octyl thiophene side group was used in a solution-processed OFET, which exhibited n-channel behavior with an electron mobility of 0.0055 cm²/Vs and an on/off ratio of approximately 10⁶. researchgate.net These findings illustrate the ambipolar potential of the fluorene core, which can be tailored for different transistor types through strategic chemical design.
The performance of several fluorene-based OFETs is detailed in the table below.
| Fluorene Derivative Type | Channel Type | Carrier Mobility (μ) (cm²/Vs) | On/Off Ratio | Fabrication Method | Reference |
| Fluorenone with alkylated double thiophene | p-channel | 0.02 | 10⁷ | Vacuum-deposited | researchgate.net |
| Dicyanovinylene-functionalized with octyl thiophene | n-channel | 0.0055 | ~10⁶ | Solution-processed | researchgate.net |
Scintillator Applications
Fluorene derivatives have emerged as effective fluorescent dopants in plastic scintillators, which are materials used for the detection of ionizing radiation such as neutrons and gamma rays. These detectors are crucial in nuclear material detection and medical imaging. A scintillator works by absorbing energy from incident radiation and re-emitting it as a flash of light, which is then detected by a photosensor. The efficiency of this process, known as the light yield, is a critical performance metric.
Specifically, 9,9-dimethyl-2-phenyl-9H-fluorene (PhF), a derivative of this compound, has been investigated as a primary dopant in novel polysiloxane-based scintillators. researchgate.netacs.org These elastomeric scintillators offer greater flexibility compared to traditional rigid plastic scintillators based on matrices like poly(vinyltoluene) (PVT). Research has shown that a polysiloxane scintillator containing 5 wt% of PhF as the primary dopant exhibited a significantly higher light yield, reaching 144% of the yield from the commercial scintillator EJ-299-33. researchgate.netacs.org
In addition to high light yield, another important characteristic for advanced scintillators is the ability to perform pulse shape discrimination (PSD). PSD allows for the differentiation between different types of radiation, such as neutrons and gamma rays, based on the decay time of the light pulse. While the 5 wt% PhF-polysiloxane sample showed a high light yield, its PSD capability, quantified by a figure of merit (FoM), was lower than that of a standard scintillator. researchgate.netacs.org Other research has focused on synthesizing highly soluble fluorene derivatives for use in PVT-based scintillators, demonstrating that these dopants can improve the mechanical properties of the scintillator while maintaining acceptable PSD performance. nih.gov
The performance metrics for a PhF-based scintillator are summarized below.
| Scintillator Composition | Relative Light Yield (%) (vs. EJ-299-33) | Figure of Merit (FoM) for PSD | Reference |
| 5 wt% 9,9-dimethyl-2-phenyl-9H-fluorene (PhF) in polysiloxane | 144 | 1.09 ± 0.03 | researchgate.netacs.org |
| 5 wt% 2,5-diphenyloxazole (B146863) (PPO) in polysiloxane (for comparison) | 94 | 1.33 ± 0.03 | researchgate.netacs.org |
Photoinitiators in Polymer Chemistry
In polymer chemistry, photoinitiators are molecules that, upon absorbing light, generate reactive species—either free radicals or cations—that initiate polymerization. This process, known as photopolymerization, is fundamental to technologies like 3D printing, UV-curable coatings, and dental composites. Fluorene derivatives have been explored for their potential as components in photoinitiating systems, particularly for visible light polymerization. researchgate.net
The effectiveness of a photoinitiator depends on its absorption spectrum matching the emission of the light source and its efficiency in generating initiating species. sigmaaldrich.com Fluorene-based structures can be incorporated into larger molecular systems to enhance these properties. For example, thioxanthone-fluorene derivatives have been synthesized to act as visible light photoinitiators. In these systems, the fluorene moiety serves as an additional chromophoric group, modifying the light absorption characteristics of the thioxanthone core. researchgate.net
One such derivative, thioxanthone-fluorenecarboxylic acid (TX-FLCOOH), was shown to initiate the free radical polymerization of monomers like methyl methacrylate (B99206) (MMA) and trimethylolpropane (B17298) triacrylate (TMPTA) under visible light. researchgate.net These initiators often work as part of a two-component (Type II) system, where the excited photoinitiator interacts with a co-initiator, typically a hydrogen donor, to generate the radicals that start the polymerization chain reaction. researchgate.netsigmaaldrich.com The development of fluorene-based photoinitiators contributes to the creation of high-performance systems that can operate under safer, low-energy visible light sources like LEDs. researchgate.net
Q & A
Q. Table 1: Synthesis Routes and Yields
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Radical-radical reaction | 800 K, 10⁻³ Torr | 35–45 | >95 | |
| Friedel-Crafts alkylation | AlCl₃ catalyst, RT | 50–60 | 90–95 | N/A |
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry . For non-crystalline samples, combine:
- Mass spectrometry (MS): Molecular ion peak at m/z 242.3 (C₁₉H₁₄⁺) .
- NMR spectroscopy:
- GC-MS: Detects impurities (e.g., unreacted precursors) with detection limits <1% .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE): Gloves (nitrile), lab coat, and goggles .
- Ventilation: Use fume hoods to avoid inhalation (vapor pressure: ~0.01 mmHg at 25°C) .
- First aid: In case of contact, wash skin with soap/water; seek medical attention if ingested .
- Storage: In airtight containers, away from oxidizers and heat sources .
Q. Table 2: Hazard Classification
| Property | Value | Reference |
|---|---|---|
| LD50 (oral, rat) | Not determined | |
| Flammability | Combustible solid | |
| Stability | Stable under inert gas |
Advanced: How do computational models explain the electronic properties of this compound for optoelectronic applications?
Answer:
DFT calculations reveal that the phenyl substituent alters the HOMO-LUMO gap (~3.2 eV) compared to unsubstituted fluorene (~4.1 eV), enhancing charge-carrier mobility . Key findings:
- Aromaticity: The fluorenyl core maintains planarity, facilitating π-π stacking in thin films.
- Electron density maps: Delocalization across the fused rings supports conductivity in organic semiconductors.
Experimental validation via cyclic voltammetry (oxidation potential: +1.2 V vs. Ag/Ag⁺) aligns with computational predictions .
Advanced: What mechanistic insights resolve contradictions in reported synthetic pathways for fluorene derivatives?
Answer:
Discrepancies often arise from competing reaction pathways. For example:
- Radical vs. ionic mechanisms: Radical-radical coupling (e.g., benzyl + phenyl) favors 9H-fluorene, while Friedel-Crafts routes may yield positional isomers .
- Kinetic vs. thermodynamic control: High-temperature reactions favor thermodynamically stable products, while low temperatures trap kinetic intermediates.
Resolution strategies: - Isotopic labeling: Track reaction pathways using deuterated precursors.
- In situ spectroscopy: Monitor intermediates via FTIR or Raman .
Advanced: How does the acidic C9-H proton in this compound influence its reactivity in functionalization reactions?
Answer:
The C9-H proton (pKa ≈ 22.6 in DMSO) can be deprotonated with strong bases (e.g., LDA), forming a stable fluorenyl anion for nucleophilic substitutions . Applications:
- Cross-coupling: Suzuki-Miyaura reactions with aryl halides.
- Polymer synthesis: Anionic polymerization initiator for conductive polymers.
Note: Steric hindrance from the phenyl group may reduce reactivity at C9 compared to unsubstituted fluorene .
Advanced: What role does this compound play in the bottom-up synthesis of carbon-based nanostructures?
Answer:
The curved geometry of this compound serves as a molecular precursor for:
Q. Methodological Recommendations for Researchers
- Prioritize SHELX for crystallographic refinement due to its robustness in handling small-molecule data .
- Validate synthetic routes with both experimental (GC-MS) and computational (DFT) tools to resolve contradictions .
- Address safety rigorously by adhering to SDS guidelines (e.g., ACETO US, LLC protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
